6-Bromoquinoline 1-oxide
Overview
Description
6-Bromoquinoline 1-oxide: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method involves the bromination of quinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromoquinoline is then oxidized to this compound using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoline 1-oxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The oxide group can participate in redox reactions, where it can be reduced to the corresponding quinoline derivative or further oxidized to form other functional groups.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form complex structures, useful in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under mild heating conditions.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases under inert atmosphere conditions.
Major Products:
Nucleophilic Substitution: Aminoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Coupling Reactions: Biaryl quinolines and other complex heterocyclic compounds.
Scientific Research Applications
Chemistry: 6-Bromoquinoline 1-oxide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and activity of various biomolecules .
Medicine: Its derivatives have shown promising activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 6-Bromoquinoline 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and oxide group enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that disrupt the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
6-Chloroquinoline 1-oxide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen properties.
8-Bromoquinoline 1-oxide: Bromine atom at a different position, leading to variations in reactivity and applications.
6-Bromoquinoline: Lacks the oxide group, resulting in different chemical properties and reactivity.
Uniqueness: 6-Bromoquinoline 1-oxide is unique due to the presence of both the bromine atom and the oxide group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
6-bromo-1-oxidoquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-4-9-7(6-8)2-1-5-11(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZUKCUBGTVVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)[N+](=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282388 | |
Record name | 6-bromoquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-11-7 | |
Record name | NSC25694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromoquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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